![molecular formula C17H27NO4 B13489659 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13489659.png)
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a bicyclo[1.1.1]pentane core, which imparts significant rigidity and stability to the molecule. The presence of a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group further enhances its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclo[1.1.1]pentane core through a series of cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution, followed by the addition of the tert-butoxycarbonyl group under basic conditions to protect the amine functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, automated purification systems, and advanced analytical techniques to monitor reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and functional groups make it suitable for use in biochemical assays and as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is largely dependent on its interaction with molecular targets. The compound’s rigid bicyclo[1.1.1]pentane core allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The piperidine ring and Boc group can also interact with various molecular pathways, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in reactivity and applications.
Piperidine derivatives: Compounds with a piperidine ring are common in pharmaceuticals and agrochemicals, offering a range of biological activities.
Boc-protected amines: These compounds are widely used in organic synthesis to protect amine groups during multi-step reactions.
Uniqueness
The uniqueness of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its combination of a rigid bicyclo[1.1.1]pentane core with a piperidine ring and a Boc protecting group. This combination imparts a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H27NO4 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C17H27NO4/c1-15(2,3)22-14(21)18-6-4-12(5-7-18)8-16-9-17(10-16,11-16)13(19)20/h12H,4-11H2,1-3H3,(H,19,20) |
Clé InChI |
YCNXBBISXWJTOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


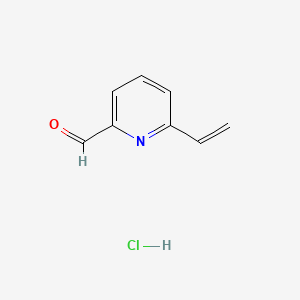
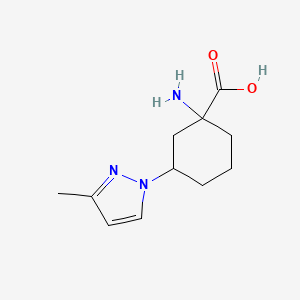


![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
![2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers](/img/structure/B13489605.png)
![Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)
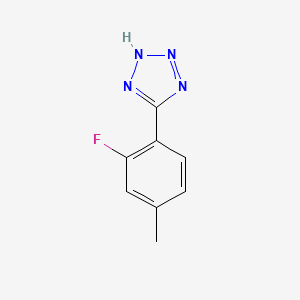
![tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13489630.png)

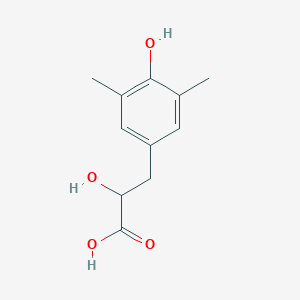

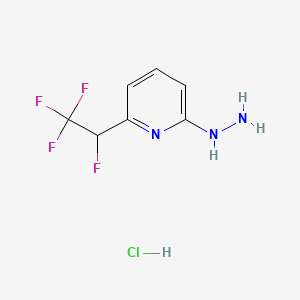
![5-Phenylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13489684.png)
